molecular formula C14H18N2O3 B13741313 4'-Morpholinoacetoacetanilide CAS No. 4433-80-1

4'-Morpholinoacetoacetanilide

Cat. No.: B13741313
CAS No.: 4433-80-1
M. Wt: 262.30 g/mol
InChI Key: GJWXWJLLFSYCIB-UHFFFAOYSA-N
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Description

4’-Morpholinoacetoacetanilide is a heterocyclic organic compound with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.3 g/mol . It is also known by its IUPAC name, N-(4-morpholin-4-ylphenyl)-3-oxobutanamide . This compound is characterized by the presence of a morpholine ring attached to an acetoacetanilide moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Morpholinoacetoacetanilide can be synthesized through the reaction of aniline with ethyl acetoacetate or acetoacetyl chloride . The general procedure involves the following steps:

    Reaction with Ethyl Acetoacetate: Aniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, and the product is isolated by crystallization.

    Reaction with Acetoacetyl Chloride: Aniline is reacted with acetoacetyl chloride in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of 4’-Morpholinoacetoacetanilide typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Morpholinoacetoacetanilide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the morpholine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4’-Morpholinoacetoacetanilide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4’-Morpholinoacetoacetanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4’-Morpholinoacetoacetanilide can be compared with other similar compounds, such as:

The uniqueness of 4’-Morpholinoacetoacetanilide lies in its combination of the morpholine ring and the acetoacetanilide moiety, providing a unique set of chemical and biological properties that make it valuable in various fields of research and industry.

Properties

CAS No.

4433-80-1

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-3-oxobutanamide

InChI

InChI=1S/C14H18N2O3/c1-11(17)10-14(18)15-12-2-4-13(5-3-12)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,18)

InChI Key

GJWXWJLLFSYCIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

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